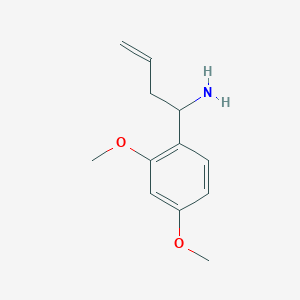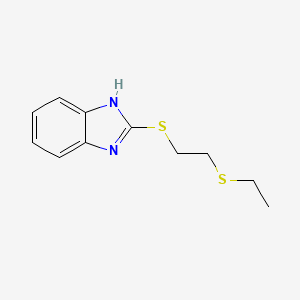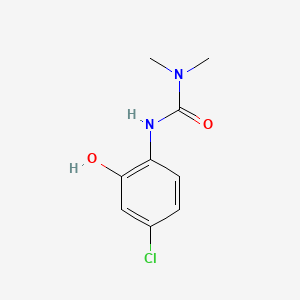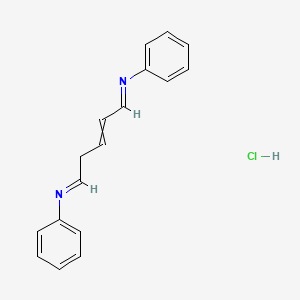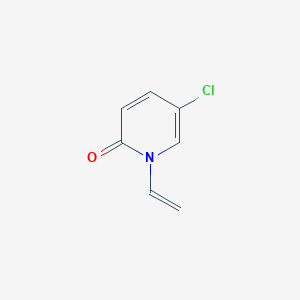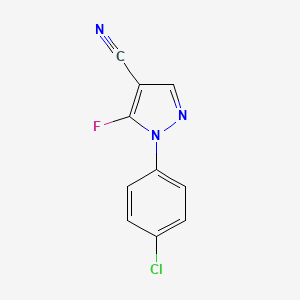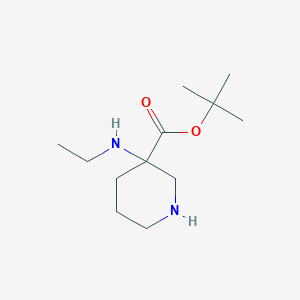
FURFURYLAMINE, N-(alpha-METHYLPHENETHYL)-5-((METHYLTHIO)METHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furfurylamine, N-(alpha-methylphenethyl)-5-((methylthio)methyl)- is a complex organic compound with a unique structure that combines elements of furfurylamine and phenethylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furfurylamine, N-(alpha-methylphenethyl)-5-((methylthio)methyl)- typically involves multiple steps. One common method includes the reaction of furfurylamine with alpha-methylphenethylamine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Furfurylamine, N-(alpha-methylphenethyl)-5-((methylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions vary depending on the desired product but often include controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Applications De Recherche Scientifique
Furfurylamine, N-(alpha-methylphenethyl)-5-((methylthio)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological and cardiovascular systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furfurylamine, N-methyl-N-(alpha-methylphenethyl)-
- 1-Phenyl-2-(N-methyl-N-furfurylamino)propane
- 2-Furanmethanamine, N-methyl-N-(1-methyl-2-phenylethyl)-
Uniqueness
Furfurylamine, N-(alpha-methylphenethyl)-5-((methylthio)methyl)- is unique due to its specific structure, which combines elements of furfurylamine and phenethylamine with a methylthio group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Conclusion
Furfurylamine, N-(alpha-methylphenethyl)-5-((methylthio)methyl)- is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Propriétés
| 23656-76-0 | |
Formule moléculaire |
C16H21NOS |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C16H21NOS/c1-13(10-14-6-4-3-5-7-14)17-11-15-8-9-16(18-15)12-19-2/h3-9,13,17H,10-12H2,1-2H3 |
Clé InChI |
JNOMFANVVIDVGS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCC2=CC=C(O2)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


